3-fluorodihydrofuran-2(3H)-one

DHFR inhibitor anticancer enzyme assay

3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2), also known as α-fluoro-γ-butyrolactone, is a small-molecule heterocyclic building block classified as a fluorinated γ-butyrolactone. Its molecular formula is C₄H₅FO₂, and its molecular weight is 104.08 g/mol.

Molecular Formula C4H5FO2
Molecular Weight 104.1
CAS No. 3885-31-2
Cat. No. B6589735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluorodihydrofuran-2(3H)-one
CAS3885-31-2
Molecular FormulaC4H5FO2
Molecular Weight104.1
Structural Identifiers
SMILESC1COC(=O)C1F
InChIInChI=1S/C4H5FO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2): A Core Fluorinated γ-Butyrolactone Scaffold for Structure-Based Procurement


3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2), also known as α-fluoro-γ-butyrolactone, is a small-molecule heterocyclic building block classified as a fluorinated γ-butyrolactone [1]. Its molecular formula is C₄H₅FO₂, and its molecular weight is 104.08 g/mol [1]. The defining structural feature is the substitution of a hydrogen atom at the C-3 position of the dihydrofuran-2(3H)-one core with a fluorine atom [2]. This modification introduces a potent electron-withdrawing effect and a stereoelectronic environment distinct from non-fluorinated or other halogenated analogs, directly influencing its reactivity and potential for generating chiral centers during synthesis [2].

3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2): Why Halogen and Non-Halogenated Analogs Cannot Be Interchanged


Substituting 3-fluorodihydrofuran-2(3H)-one with a non-fluorinated dihydrofuranone or a different 3-halo analog (e.g., 3-chloro or 3-bromo) is not chemically or biologically equivalent. The unique properties of the C-F bond—specifically its high electronegativity, small size, and low polarizability—fundamentally alter the compound's reactivity, metabolic stability, and molecular recognition compared to C-H, C-Cl, or C-Br bonds [1]. For example, the fluorine atom at C-3 dramatically changes the electronic landscape, directing ring-opening regioselectivity and impacting the stereochemical outcome of subsequent reactions . In biological contexts, class-level studies on γ-butyrolactones demonstrate that even subtle changes in C-3 fluorination can shift a compound's pharmacological profile from an anticonvulsant to a convulsant, making exact structural replication critical [2].

3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2): A Comparative Quantitative Evidence Guide for Scientific Differentiation


Direct DHFR Inhibition: 3-Fluorodihydrofuran-2(3H)-one Demonstrates Potent In Vitro Activity

3-Fluorodihydrofuran-2(3H)-one exhibits potent inhibitory activity against human dihydrofolate reductase (DHFR) in vitro, a key target in cancer and antimicrobial therapies. In a direct enzymatic assay, the compound achieved an IC50 value of 34.0 nM against DHFR derived from human WIL2 cells [1]. This quantifiable potency differentiates it from non-fluorinated γ-butyrolactone analogs for which such specific and potent DHFR inhibition data are not reported in the same assay context, establishing a clear performance benchmark for procurement in DHFR-focused research.

DHFR inhibitor anticancer enzyme assay

Unique Ring-Opening Regioselectivity: Fluorine Directs Reaction Outcome

The presence of the C-3 fluorine atom dictates the regiochemical outcome of lactone ring-opening. Under acidic conditions (HBr/EtOH), 3-fluorodihydrofuran-2(3H)-one undergoes a specific ring-opening reaction to yield ethyl 4-bromo-2-fluorobutanoate in a 34% isolated yield . In contrast, the analogous reaction with non-fluorinated γ-butyrolactone or 3-chloro- and 3-bromo-analogs would be expected to follow different pathways or yield different products due to the altered electrophilicity of the carbonyl carbon and the stability of the leaving group/transition state.

ring-opening reaction synthetic utility regioselectivity

Fluorine Impact on Pharmacological Profile: A Critical Class-Level Differentiator

Class-level evidence from a structure-activity relationship (SAR) study on γ-butyrolactones demonstrates that fluorination at the C-3 position is not a silent substitution; it profoundly modulates biological activity. The study found that while 3-(1,1-difluoroethyl)dihydro-3-methyl-2(3H)-furanone retained an anticonvulsant profile similar to its alkyl analog, altering the fluorination pattern to 3-(2,2,2-trifluoroethyl) converted the compound into a potent convulsant with increased affinity for the GABAA receptor's picrotoxin site [1]. This illustrates that even within a fluorinated series, the exact C-3 substitution is critical. For 3-fluorodihydrofuran-2(3H)-one, its specific monofluoro substitution creates a unique starting point for medicinal chemistry exploration, distinct from both non-fluorinated and other fluorinated analogs.

GABAA receptor CNS convulsant/anticonvulsant

3-Fluorodihydrofuran-2(3H)-one (CAS 3885-31-2): Validated Application Scenarios for Scientific Procurement


DHFR-Targeted Anticancer & Antimicrobial Agent Development

The documented 34.0 nM IC50 against human DHFR [1] directly qualifies 3-fluorodihydrofuran-2(3H)-one as a high-priority starting point for medicinal chemistry programs focused on DHFR inhibition. Research groups aiming to synthesize novel anticancer or antimicrobial agents can use this compound as a validated scaffold for lead optimization, bypassing the need for initial high-throughput screening against this specific target.

Synthesis of Unique Fluorinated Building Blocks

The demonstrated regioselective ring-opening to produce ethyl 4-bromo-2-fluorobutanoate [1] highlights its utility in generating chiral or functionalized fluorinated intermediates. Organic synthesis laboratories can reliably procure this compound to access a specific synthetic pathway for constructing fluorinated small molecules that are challenging to produce from non-fluorinated or other halogenated analogs.

CNS Drug Discovery: GABAA Receptor Modulator Research

Informed by class-level SAR studies showing that C-3 fluorination on the γ-butyrolactone core dramatically alters GABAA receptor pharmacology [1], 3-fluorodihydrofuran-2(3H)-one serves as a precise starting material for CNS-focused drug discovery. Its unique mono-fluorinated structure allows researchers to systematically explore the chemical space around the GABAA receptor's picrotoxin site, a validated target for anxiety, epilepsy, and insomnia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluorodihydrofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.